

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate IUPAC name

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Compound of Interest

Compound Name: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B573115

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An In-Depth Technical Guide to Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

This technical guide provides a comprehensive overview of **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate**, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis protocols, and its role as a building block in organic chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate.[1] It is also known by synonyms such as 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester.[2]

This compound is classified as a halogenated organic compound, specifically a brominated aromatic ester containing a cyclopropane ring. It is primarily utilized in laboratory settings for research purposes.[2][3]

Physicochemical Data

The key quantitative data for **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1215205-50-7	[1][3][4]
Molecular Formula	C ₁₂ H ₁₃ BrO ₂	[1][2][3][4]
Molecular Weight	269.138 g/mol	[1]
Physical State	Liquid	[1][2]
Purity	Typically ≥95% or ≥98%	[1][2]
InChI	1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3	[1][2]
Canonical SMILES	CCOC(=O)C1(C2=CC=C(Br)C=C2)CC1	[1]

Safety Information

According to safety data sheets, this chemical is associated with the following hazards:

- GHS Pictogram: GHS07 (Harmful/Irritant)[1]
- Signal Word: Warning[1]
- Hazard Statement: H315 - Causes skin irritation.[1]
- Precautionary Statement: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

It should be stored in a dry, sealed environment at room temperature.[3]

Synthesis and Experimental Protocols

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate serves as a valuable intermediate in organic synthesis. The following section details a representative experimental protocol for its enantioselective synthesis via a copper-hydride catalyzed intramolecular hydroalkylation.

Example Protocol: Enantioselective Synthesis

This procedure outlines the preparation of a related cyclopropane structure, demonstrating a common synthetic strategy in this chemical space. The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate is achieved using a copper(II) acetate catalyst and a chiral bisphosphine ligand ((S,S)-BPE).^[5]

Materials:

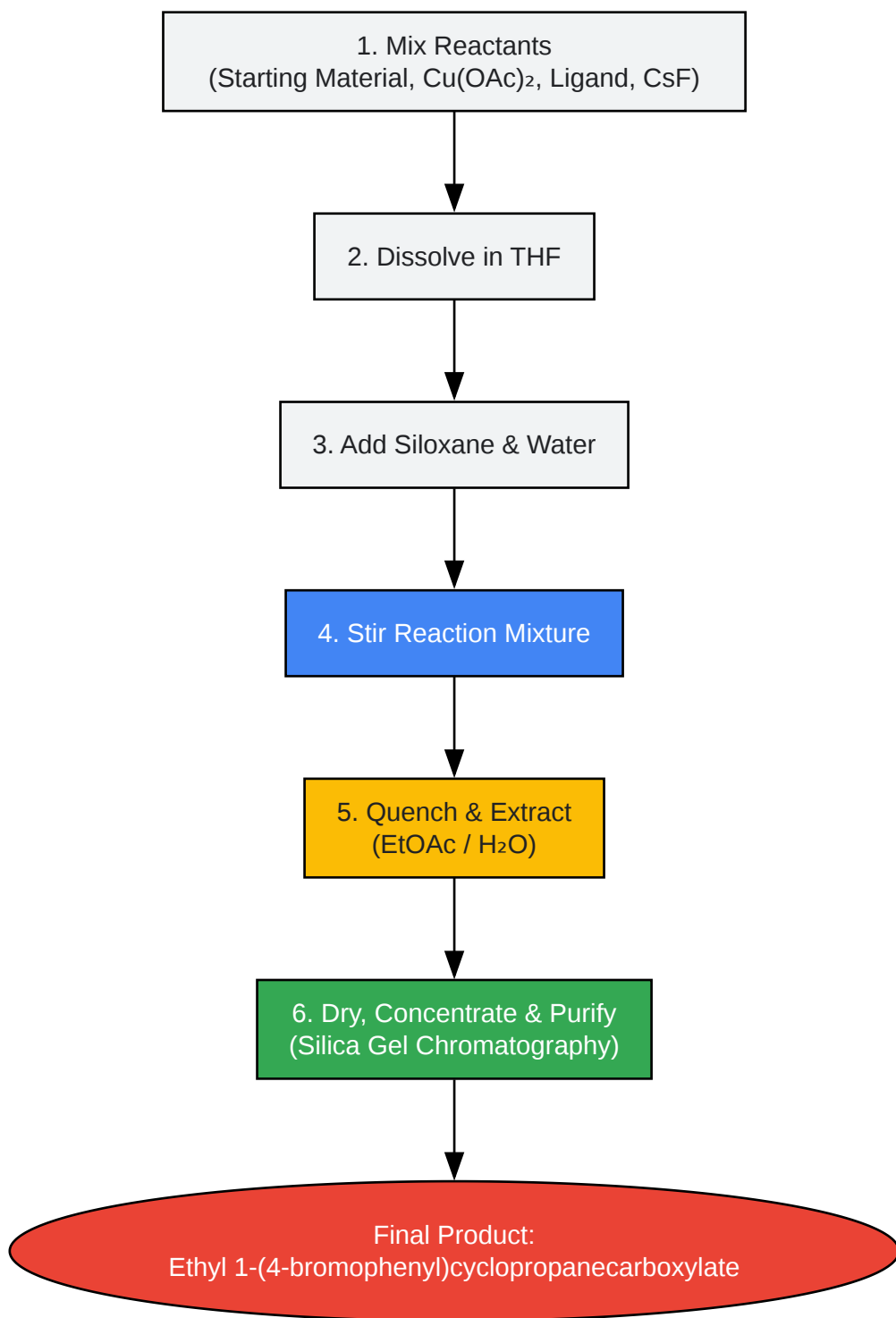
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- (S,S)-Ph-BPE ligand
- Tetramethyldisiloxane ($\text{Me}_4\text{Si}_2\text{H}_2\text{O}$)
- Cesium fluoride (CsF)
- Water (H_2O)
- Ethyl (E)-3-(4-bromophenyl)acrylate (starting material)
- Tetrahydrofuran (THF)

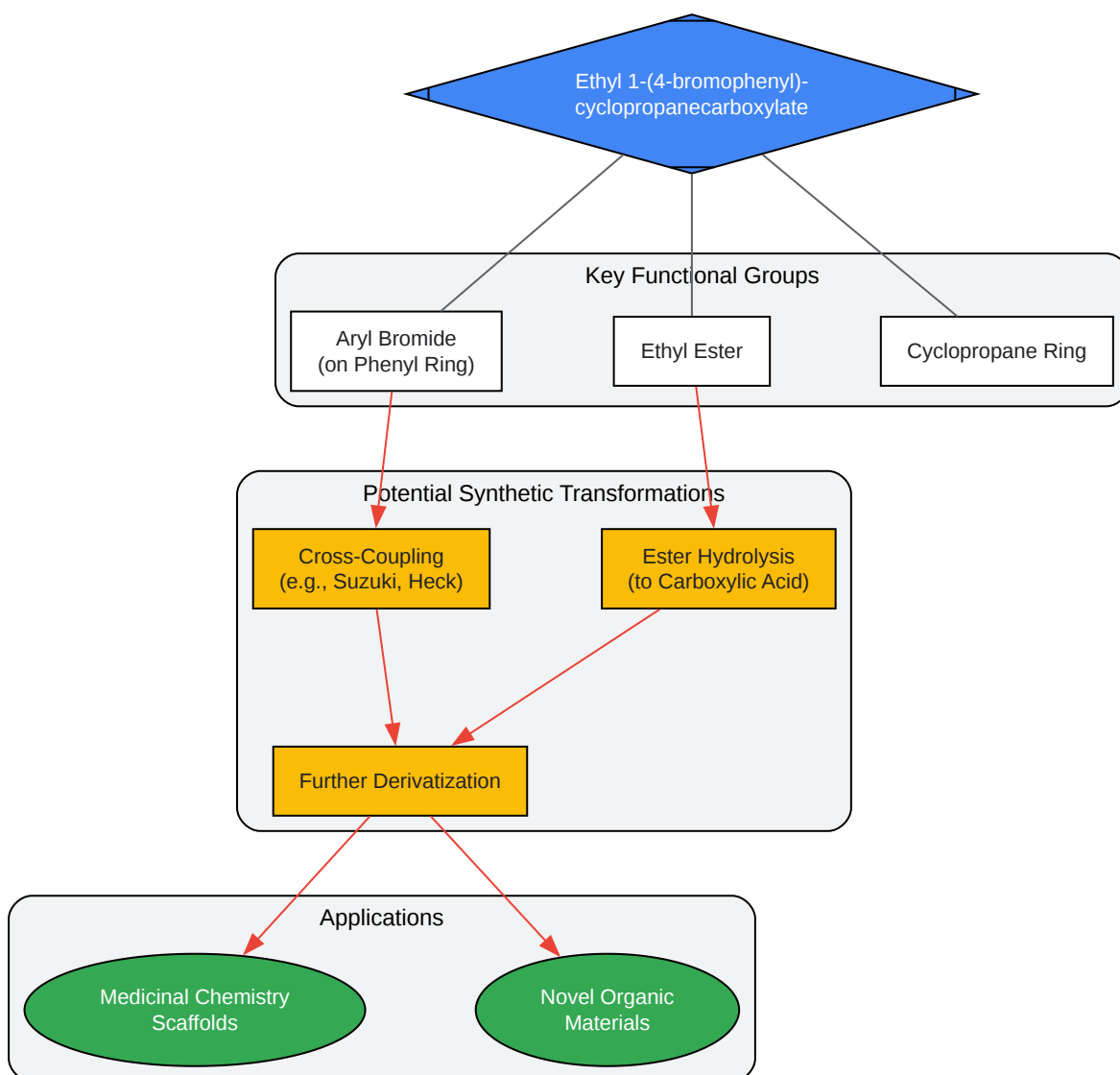
Procedure:

- To a reaction vessel, add $\text{Cu}(\text{OAc})_2$ (0.0072 mmol), (S,S)-BPE (0.0079 mmol), CsF (0.574 mmol), and the starting acrylate (0.144 mmol).^[5]
- Dissolve the mixture in THF (1.45 mL).^[5]
- Add $\text{Me}_4\text{Si}_2\text{H}_2\text{O}$ (0.287 mmol) and H_2O (0.287 mmol) to the solution.^[5]
- The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched and the product is extracted using an appropriate organic solvent like Ethyl Acetate (EtOAc).^[5]

- The organic layer is dried over sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo.
[\[5\]](#)
- The crude product is then purified using silica gel flash column chromatography to yield the final product.[\[5\]](#)

The diagram below illustrates the general workflow for this synthetic protocol.





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